molecular formula C12H18N4O4 B10954252 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)propan-1-one

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)propan-1-one

Cat. No.: B10954252
M. Wt: 282.30 g/mol
InChI Key: NJWRZHOZMAXAJY-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-morpholino-1-propanone is a complex organic compound characterized by the presence of a pyrazole ring, a morpholine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-morpholino-1-propanone typically involves multi-step organic reactions. One common route includes the nitration of a pyrazole derivative followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Morpholine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-morpholino-1-propanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-morpholino-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity to specific targets. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3-Methyl-N′-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)-2-propanylidene]benzohydrazide

Uniqueness

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-morpholino-1-propanone is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C12H18N4O4/c1-9(12(17)14-3-5-20-6-4-14)8-15-10(2)7-11(13-15)16(18)19/h7,9H,3-6,8H2,1-2H3

InChI Key

NJWRZHOZMAXAJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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